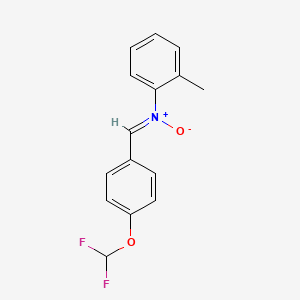

(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzylidene moiety, which is further linked to a 2-methylaniline oxide

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide typically involves the condensation of 4-(difluoromethoxy)benzaldehyde with 2-methylaniline oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of difluoromethoxy groups on biological systems. It can serve as a model compound to investigate the interactions between similar molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including electronics, coatings, and polymers.

Mecanismo De Acción

The mechanism of action of (Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group may play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target molecules. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(difluoromethoxy)benzene-1,2-diamine

- 1-bromo-4-(difluoromethoxy)benzene

- 4-(difluoromethoxy)benzoic acid

Uniqueness

(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide is unique due to the presence of both the difluoromethoxy group and the benzylidene moiety, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry.

Actividad Biológica

(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of difluoromethoxy groups has been shown to enhance the biological properties of organic molecules, affecting their pharmacokinetics and bioactivity. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumoral, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The introduction of fluorine atoms in organic compounds often alters their interactions with biological targets. Fluorine can enhance lipophilicity, facilitating membrane permeability and improving bioavailability. This property is crucial for the efficacy of drugs targeting various biological pathways.

Antimicrobial Activity

Recent studies have indicated that compounds containing difluoromethoxy groups exhibit significant antimicrobial properties. For instance, a related compound demonstrated growth inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL . The presence of the difluoromethoxy group may contribute to this activity by interfering with microbial metabolic processes.

Antitumoral Activity

Compounds similar to this compound have been evaluated for their antitumoral properties. The MTT assay has been used to assess cell viability in various cancer cell lines, showing promising results in inhibiting tumor growth . The mechanism may involve the induction of apoptosis or cell cycle arrest, although specific pathways need further elucidation.

Case Studies

Pharmacological Implications

The unique properties of this compound suggest potential applications in drug development. Its ability to modulate enzyme activity and interact with biological membranes positions it as a candidate for further research in treating infections and cancer.

Propiedades

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)methanimine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO2/c1-11-4-2-3-5-14(11)18(19)10-12-6-8-13(9-7-12)20-15(16)17/h2-10,15H,1H3/b18-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSUAYLAXNTLJF-ZDLGFXPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[N+](=CC2=CC=C(C=C2)OC(F)F)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/[N+](=C/C2=CC=C(C=C2)OC(F)F)/[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.